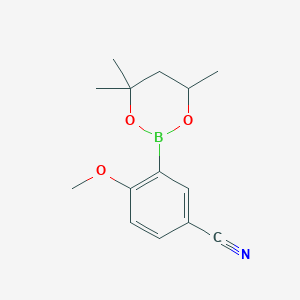
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 4-chloro-2-trimethylsilylphenol (4-Cl-TSP), is a silylphenol compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid, and it is soluble in organic solvents such as ethanol, methanol and toluene. 4-Cl-TSP has a wide range of applications in the fields of organic synthesis and biochemistry. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP is used in the study of enzyme catalysis, protein-ligand interactions, and DNA-protein interactions.
科学研究应用
4-Cl-TSP is a versatile reagent that is used in a variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP is used in the study of enzyme catalysis, protein-ligand interactions, and DNA-protein interactions. 4-Cl-TSP is also used in the synthesis of polymers and other materials for use in nanotechnology.
作用机制
4-Cl-TSP is a silylphenol compound that is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. The mechanism of action of 4-Cl-TSP is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with various substrates. It is also believed to be able to act as an electron-donating group, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-TSP are not fully understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-Cl-TSP has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Furthermore, 4-Cl-TSP has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
实验室实验的优点和局限性
The main advantage of using 4-Cl-TSP in lab experiments is its ability to form hydrogen bonds with various substrates, which makes it useful for the synthesis of various compounds. In addition, 4-Cl-TSP is relatively inexpensive and easy to obtain. However, it is important to note that 4-Cl-TSP is a hazardous compound and must be handled with caution.
未来方向
The future of 4-Cl-TSP is promising, as it has a wide range of applications in the fields of organic synthesis and biochemistry. In the future, 4-Cl-TSP could be used to synthesize more complex compounds, such as pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP could be used to study enzyme catalysis, protein-ligand interactions, and DNA-protein interactions in more detail. Finally, 4-Cl-TSP could be used to create more efficient and cost-effective nanomaterials for use in nanotechnology.
合成方法
The synthesis of 4-Cl-TSP is achieved by the reaction of 4-chlorophenol with trimethylsilyl chloride. This reaction requires the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products. The reaction is typically carried out at room temperature, and the resulting product is a colorless to pale yellow liquid.
属性
IUPAC Name |
4-chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)10-6-9(14)4-5-11(10)15/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKKEHUFFYGEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)
![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)






